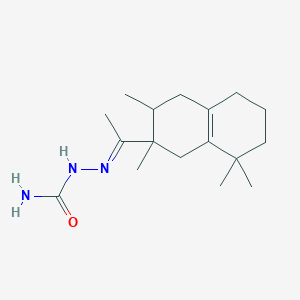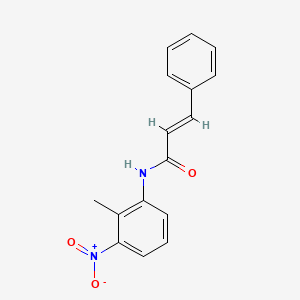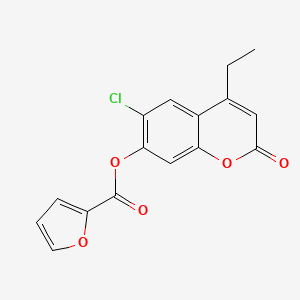![molecular formula C16H17NO4S B5807760 methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate, also known as Methyl 4-((3,4-dimethylphenyl)sulfonylamino)benzoate or DMSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a reagent in organic synthesis and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, facilitating the formation of reactive intermediates in various organic reactions. This may be due to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbonyl group in the benzoate moiety.
Biochemical and Physiological Effects:
This compound 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate in lab experiments is its ability to act as a strong acid catalyst. This can facilitate the formation of reactive intermediates and enhance the yield of various organic reactions. Additionally, this compound is relatively easy to synthesize and purify.
One of the main limitations of using this compound 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate in lab experiments is its potential toxicity. This compound has been found to be moderately toxic and may pose a risk to researchers if proper safety precautions are not taken. Additionally, this compound may not be suitable for certain types of reactions, such as those involving sensitive functional groups.
Direcciones Futuras
There are several potential future directions for research involving methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of new synthetic routes for this compound, which may allow for greater efficiency and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicine and materials science. Furthermore, researchers may explore the potential of this compound as a starting material for the synthesis of novel biologically active compounds.
Métodos De Síntesis
The synthesis of methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate has been widely used as a reagent in organic synthesis due to its ability to act as a strong acid catalyst. It has been found to be particularly useful in the synthesis of various heterocyclic compounds, such as pyrazoles and benzimidazoles. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antifungal and antitumor agents.
Propiedades
IUPAC Name |
methyl 4-[(3,4-dimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-15(10-12(11)2)22(19,20)17-14-7-5-13(6-8-14)16(18)21-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKACILWOHSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)

